molecular formula C10H7F2NO2 B2701783 4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 2230802-88-5

4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid

Cat. No. B2701783
CAS RN: 2230802-88-5
M. Wt: 211.168
InChI Key: ATUTWPREYFGBAD-UHFFFAOYSA-N
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Description

“4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .


Synthesis Analysis

The synthesis of indole derivatives has been widely studied. For instance, the Suzuki–Miyaura coupling reaction is a commonly used method for carbon–carbon bond formation . This reaction uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid” can be represented by the InChI code: 1S/C10H7F2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15) .


Chemical Reactions Analysis

Indole and its derivatives are involved in a variety of chemical reactions. For instance, indoleacrylic acid (IA) can be conjugated with glycine to produce indoleacryloyl glycine in the liver .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid” include a molecular weight of 211.17 . It is a powder at room temperature .

Scientific Research Applications

    Medicinal Chemistry and Drug Development

    • Indole Derivatives: Indole compounds are widely investigated for their pharmacological properties. The synthesis of indole derivatives, including those with fluorine and methyl substituents, holds promise in drug discovery.
    • Anti-HIV Activity : Researchers have explored the anti-HIV potential of indole-based compounds. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity against HIV-1 and HIV-2 strains .

    Organic Synthesis and Methodology

    • Fischer Indole Synthesis : The compound can serve as a building block in the Fischer indole synthesis. This method allows the preparation of various indole derivatives, including tricyclic structures, which find applications in organic synthesis .

Future Directions

The future directions of research on indole derivatives like “4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid” could involve further exploration of their therapeutic potential. For instance, indole and its derivatives show promise in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .

properties

IUPAC Name

4,6-difluoro-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUTWPREYFGBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid

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